molecular formula C23H25FN4O3 B2692919 1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946331-26-6

1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2692919
CAS No.: 946331-26-6
M. Wt: 424.476
InChI Key: NQNGHRLZQKXVRC-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl chloride, 3-(morpholin-4-yl)propylamine, and 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-chlorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • **1-[(4-bromophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Uniqueness

1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c24-19-6-4-17(5-7-19)16-28-21-18(3-1-8-25-21)15-20(23(28)30)22(29)26-9-2-10-27-11-13-31-14-12-27/h1,3-8,15H,2,9-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNGHRLZQKXVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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